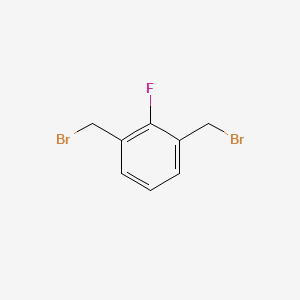

1,3-Bis(bromomethyl)-2-fluorobenzene

描述

Significance of Halogenated Arenes as Synthons in Organic Synthesis

Halogenated organic compounds are crucial in synthetic chemistry, serving as versatile intermediates for creating more complex molecules. numberanalytics.com The incorporation of halogen atoms can significantly alter the physical, chemical, and biological properties of organic compounds. numberanalytics.com Halogenated arenes, or aryl halides, are particularly important building blocks. The carbon-halogen bond in these compounds is a key functional group that allows for a wide range of chemical transformations.

They are frequently used in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The ability to selectively functionalize a molecule at the position of the halogen atom provides a powerful tool for constructing complex molecular frameworks found in pharmaceuticals, agrochemicals, and advanced materials. acs.org Furthermore, the specific halogen (F, Cl, Br, I) can be chosen to tune the reactivity of the arene, allowing for sequential and site-selective reactions on polyhalogenated systems.

Contextualization of Fluorinated Aromatic Compounds in Modern Chemical Methodologies

The introduction of fluorine into organic molecules can dramatically alter their properties, a strategy widely employed in medicinal chemistry, agrochemicals, and materials science. youtube.com Fluorine is the most electronegative element, and its presence can modify a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.comresearchgate.net

In medicinal chemistry, approximately 20% of all pharmaceuticals contain fluorine. researchgate.net The substitution of a hydrogen atom with a fluorine atom can block metabolic pathways, thereby increasing the drug's half-life and bioavailability. youtube.com For instance, fluorinated groups can enhance a drug's ability to cross cell membranes and improve its binding to target enzymes or receptors. tandfonline.comresearchgate.net In materials science, fluorinated compounds are used to create polymers with enhanced thermal stability, chemical resistance, and specific optical properties. youtube.com The unique characteristics imparted by fluorine make fluorinated aromatic compounds essential building blocks for developing new technologies and therapeutics. youtube.com

Research Trajectory and Current Focus on 1,3-Bis(bromomethyl)-2-fluorobenzene

The research involving this compound is primarily centered on its utility as a bifunctional building block. The two bromomethyl groups are highly reactive towards nucleophiles, making them ideal for constructing larger, cyclic, or polymeric structures. Early interest in similar bis(bromomethyl)benzene derivatives focused on their ability to form macrocycles and cage compounds.

The current focus has expanded to leveraging the combined features of the bromomethyl groups and the fluorine substituent. Researchers are exploring its use in the synthesis of pinpoint-fluorinated polycyclic aromatic hydrocarbons (PAHs). The introduction of fluorine into PAHs can fine-tune their electronic properties, enhancing their resistance to aerial oxidation and increasing their solubility in organic solvents, which is beneficial for applications in organic electronics. researchgate.net The compound serves as a scaffold to create more complex fluorinated molecules whose properties can be systematically studied.

Overview of Key Research Areas and Scope of Investigation

The application of this compound spans several key areas of chemical research, primarily leveraging its role as a versatile synthetic intermediate.

Organic Synthesis : The primary application is as a bifunctional alkylating agent. It enables the construction of cyclic or bridged molecular architectures through reactions with various nucleophiles. Synthetic approaches often involve using this compound to link different molecular fragments or to create rigid, well-defined structures. For instance, it can be used in the synthesis of complex polycyclic aromatic hydrocarbons through cyclization reactions. nih.govscilit.com

Materials Science : The unique structure of this compound makes it a candidate for developing new materials. Its incorporation into polymers can introduce fluorine, which often confers desirable properties like thermal stability and chemical resistance. Functionalized polycyclic aromatic hydrocarbons, which can be synthesized from this precursor, are of interest for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). acs.org

Medicinal Chemistry : While direct applications are less common, it serves as a valuable precursor for creating more complex molecules that may possess biological activity. The fluorinated phenyl core is a common motif in many pharmaceuticals, and this compound provides a convenient starting point for building molecules that combine this feature with additional structural complexity.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-bis(bromomethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPRPXHVBUBKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)CBr)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371077 | |

| Record name | 1,3-bis(bromomethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25006-86-4 | |

| Record name | 1,3-Bis(bromomethyl)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25006-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-bis(bromomethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Bis Bromomethyl 2 Fluorobenzene

Direct Synthetic Routes to 1,3-Bis(bromomethyl)-2-fluorobenzene

The direct synthesis of this compound requires careful consideration of starting materials and reaction conditions to achieve the desired substitution pattern. Key strategies include the functionalization of a pre-fluorinated aromatic precursor and the introduction of the fluorine atom at a specific stage of the synthesis.

Bromomethylation of Fluorinated Aromatic Precursors (e.g., Bromomethylation of 2-Fluorotoluene)

A plausible and direct approach to this compound involves the bromomethylation of a suitable fluorinated aromatic precursor, such as 2-fluorotoluene (B1218778) or, more directly, 2-fluoro-m-xylene. The bromomethylation of aromatic compounds is a well-established transformation, often employing reagents like hydrobromic acid and formaldehyde, or a combination of a brominating agent and a methyl group source.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the choice of reagents and reaction conditions is crucial to control the regioselectivity and extent of bromomethylation. In the case of 2-fluorotoluene, the fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This would likely lead to a mixture of products. A more direct precursor would be 2-fluoro-1,3-dimethylbenzene (B1295033) (2-fluoro-m-xylene). The benzylic bromination of 2-fluoro-m-xylene using a radical initiator like N-bromosuccinimide (NBS) and a light source or a radical initiator such as benzoyl peroxide would be a more regioselective approach.

A general procedure for the bromomethylation of dialkylbenzenes has been described, which can be adapted for 2-fluoro-m-xylene. This typically involves reacting the aromatic substrate in a sealed vessel at elevated temperatures. The conditions for a similar transformation, the synthesis of 1,3,5-tris(bromomethyl)benzene (B90972) from mesitylene, utilize NBS and benzoyl peroxide in a solvent like carbon tetrachloride (CCl4) under reflux. chemicalbook.com

Table 1: Representative Conditions for Benzylic Bromination

| Starting Material | Brominating Agent | Initiator/Catalyst | Solvent | Temperature | Yield | Reference |

| Mesitylene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | CCl4 | 70 °C (reflux) | 96% | chemicalbook.com |

| 1,2-Dialkylbenzenes | HCHO, HBr | - | Acetic Acid | 80-110 °C | - |

Note: The yield for the bromomethylation of 1,2-dialkylbenzenes was not specified in the provided information.

Electrophilic Aromatic Substitution Strategies for Fluorine Introduction

An alternative strategy involves introducing the fluorine atom onto a pre-existing 1,3-bis(bromomethyl)benzene (B165771) scaffold. However, the bromomethyl groups are highly reactive and may not be compatible with many fluorinating conditions. Therefore, it is more common to introduce the fluorine atom at an earlier stage of the synthesis.

The introduction of fluorine onto an aromatic ring can be challenging due to the high reactivity of elemental fluorine. guidechem.com Direct fluorination often leads to a mixture of products and can even cause the degradation of the aromatic ring. guidechem.com Consequently, indirect methods are generally preferred.

One of the most common methods for the synthesis of aryl fluorides is the Balz-Schiemann reaction. guidechem.com This two-step process involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. guidechem.com To synthesize this compound via this route, one would need to start with 2-amino-1,3-bis(bromomethyl)benzene, which itself would be a challenging intermediate to prepare.

A more modern approach for aromatic fluorination involves the use of electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF4). These reagents offer milder reaction conditions and can provide improved regioselectivity.

Synthetic Strategies for this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the development of new functional molecules. These strategies often involve the regioselective functionalization of the aromatic core or the use of multi-step convergent and divergent synthetic techniques.

Regioselective Functionalization of the Fluorobenzene (B45895) Core

The fluorine atom on the benzene (B151609) ring significantly influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. As an ortho-, para-directing group, it will direct incoming electrophiles to the positions ortho and para to itself. In the context of this compound, the remaining positions on the ring are C4, C5, and C6. The fluorine at C2 would direct incoming electrophiles primarily to the C6 and C4 positions.

The regioselective functionalization of fluorinated aromatic compounds is a critical aspect of their synthetic utility. For instance, the regioselective chlorination and bromination of 2-aminopyridines and 2-aminodiazines have been achieved using LiCl or LiBr in the presence of Selectfluor. rsc.org Similarly, regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines has been reported. rsc.org These examples highlight the ability to control the position of new substituents on a halogenated aromatic ring through careful choice of reagents and substrates.

Multi-step Convergent and Divergent Synthesis Techniques for Polyfunctionalized Aromatic Systems

For the synthesis of more complex derivatives of this compound, convergent and divergent synthetic strategies offer significant advantages over linear syntheses.

Divergent synthesis begins with a common core structure, such as this compound, which is then elaborated in a variety of ways to generate a library of related compounds. This strategy is particularly useful for the rapid exploration of structure-activity relationships. The two bromomethyl groups of this compound are excellent handles for divergent synthesis, as they can be readily converted into a wide range of other functional groups through nucleophilic substitution reactions. For instance, a divergent approach has been used for the synthesis of conjugated starburst borane (B79455) dendrimers. researchgate.net

Table 2: Comparison of Synthetic Strategies

| Strategy | Description | Advantages |

| Linear Synthesis | Step-by-step modification of a single starting material. | Conceptually straightforward. |

| Convergent Synthesis | Independent synthesis of fragments followed by their assembly. | Higher overall yields, greater efficiency for complex molecules. |

| Divergent Synthesis | Elaboration of a common core to create a library of compounds. | Rapid generation of diverse analogues for screening. |

Chemical Reactivity and Mechanistic Investigations of 1,3 Bis Bromomethyl 2 Fluorobenzene

Nucleophilic Substitution Reactions of the Bromomethyl Groups

The benzylic bromide functionalities in 1,3-bis(bromomethyl)-2-fluorobenzene are susceptible to attack by a wide array of nucleophiles, leading to the displacement of the bromide ion. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The electrophilic carbon atoms of the bromomethyl groups readily react with various nucleophiles. For instance, reactions with amines, thiols, and alkoxides result in the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This versatility makes it a key building block for constructing more complex molecular architectures. A one-pot reaction combining the nucleophilic substitution of benzylic bromides with sodium azide, followed by a copper-catalyzed cycloaddition with terminal alkynes, has been developed to synthesize bis(1,2,3-triazole) derivatives. nih.gov

The reaction of 2-bromomethyl-1,3-thiaselenole with nucleophiles is influenced by the anchimeric assistance of the selenium atom, leading to an equilibrium with a seleniranium cation intermediate. mdpi.com This intermediate presents three electrophilic centers, allowing for nucleophilic attack at two carbon atoms and the selenium atom, which dictates the reaction's pathway and products. mdpi.com

The following table summarizes the types of products formed from the reaction of this compound with different classes of nucleophiles:

| Nucleophile Class | Functional Group Introduced | Product Type |

| Amines (R-NH2) | Amino group (-NHR) | Substituted benzylamines |

| Thiols (R-SH) | Thioether group (-SR) | Substituted benzyl (B1604629) thioethers |

| Alkoxides (R-O⁻) | Ether group (-OR) | Substituted benzyl ethers |

Kinetic and Thermodynamic Aspects of Benzylic Substitution Processes

The kinetics and thermodynamics of nucleophilic substitution at a benzylic center are influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the benzene (B151609) ring. For methylbenzenes, the activation of C-H bonds at benzylic positions is kinetically competitive with activation at aromatic positions. nih.gov However, the product resulting from benzylic activation is thermodynamically favored. nih.gov This preference is attributed to the formation of η³-benzyl structures. nih.gov

Studies on the deprotonation of substituted 1-benzyl-1-methoxy-2-nitroethylenes have provided insights into the transition state of benzylic substitution reactions. researchgate.net The Brønsted coefficients, which relate the reaction rate to the acidity of the substrate and the basicity of the nucleophile, indicate the presence of a transition state imbalance, although it is less pronounced than in other nitroalkanes. researchgate.net

Mechanistic Pathways of Nucleophilic Attack at the Benzylic Bromide Centers

Nucleophilic substitution at benzylic halides can proceed through different mechanistic pathways, primarily the S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular) mechanisms. The operative mechanism is dependent on the reaction conditions and the structure of the substrate.

In the context of this compound, the presence of the fluorine atom can influence the electronic properties of the aromatic ring, which in turn affects the stability of potential carbocation intermediates in an S(_N)1 pathway. The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) has been shown to proceed through a stepwise pathway involving three different centers of seleniranium intermediates. mdpi.com

Computational studies have explored concerted nucleophilic aromatic substitution (cS(_N)Ar) reactions, which offer an alternative to the classical two-step mechanism. nih.gov These studies suggest that for some systems, the bond formation with the nucleophile and the departure of the leaving group occur in a single concerted step. nih.gov

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound can serve as a substrate in these transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck Reactions)

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for creating biaryl structures. diva-portal.org The general mechanism involves oxidative addition of the organohalide to a palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. thieme.de

The Heck reaction provides a method for the arylation of alkenes. masterorganicchemistry.commdpi.com It typically involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com An efficient palladium-catalyzed Heck-type reaction has been developed for secondary trifluoromethylated alkyl bromides, which proceeds under mild conditions with high efficiency. beilstein-journals.orgbeilstein-journals.org

The following table provides a general comparison of the Suzuki and Heck reactions:

| Reaction | Coupling Partners | Catalyst System | Key Bond Formed |

| Suzuki Reaction | Organohalide + Organoboron Compound | Palladium(0) catalyst, Base | Aryl-Aryl or Aryl-Alkyl |

| Heck Reaction | Organohalide + Alkene | Palladium catalyst, Base | Aryl-Vinyl |

Development of Novel Catalytic Systems and Ligand Design for Cross-Coupling

Research in palladium-catalyzed cross-coupling continues to focus on the development of more efficient and versatile catalytic systems. The design of new ligands plays a crucial role in enhancing catalyst activity, stability, and selectivity. sci-hub.se For instance, bulky, electron-rich phosphine (B1218219) ligands have been shown to be highly effective in promoting challenging coupling reactions. sci-hub.se

Novel palladium oxidative addition complexes (OACs) have been developed as stable and effective precursors for cross-coupling reactions, particularly for densely functionalized substrates. mit.edu These complexes can often facilitate couplings under milder conditions than their analogous catalytic reactions. mit.edu Furthermore, iron-catalyzed cross-coupling reactions are being explored as a more sustainable alternative to palladium-based systems. bris.ac.uk

Mechanistic Studies of Organometallic Cross-Coupling Processes

The organometallic cross-coupling reactions of this compound, a benzylic halide, are predominantly catalyzed by palladium complexes. The generally accepted mechanism for these transformations, such as the Suzuki-Miyaura coupling, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.orgnobelprize.org

The catalytic cycle is initiated by the oxidative addition of a palladium(0) species to one of the carbon-bromine bonds of the benzylic bromide. This step involves the insertion of the palladium atom into the C-Br bond, leading to the formation of a palladium(II) intermediate. libretexts.org For benzylic halides, this oxidative addition is believed to proceed via an SN2-type mechanism, which typically results in an inversion of the stereochemistry at the benzylic carbon. libretexts.org The resulting organopalladium(II) complex is a key intermediate in the catalytic cycle.

Following oxidative addition, the next step is transmetalation. In this stage, an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura coupling) transfers its organic group to the palladium(II) complex. wikipedia.orgorganic-chemistry.org This step requires the activation of the organoboron species by a base to enhance its nucleophilicity, facilitating the displacement of the halide from the palladium center. organic-chemistry.org The outcome of this step is a diorganopalladium(II) complex, where both the benzylic group from the starting material and the organic group from the transmetalating agent are bonded to the palladium center.

| Catalytic Cycle Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of the benzylic bromide. | Organopalladium(II) halide complex |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) complex. | Diorganopalladium(II) complex |

| Reductive Elimination | Formation of a new C-C bond and regeneration of the Pd(0) catalyst. | Final organic product and Pd(0) |

Electrophilic Reactivity of the Aromatic Ring

The electrophilic aromatic substitution (EAS) reactivity of this compound is governed by the combined electronic effects of the fluorine and the two bromomethyl substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic attack. However, due to its lone pairs of electrons, fluorine also exhibits a π-donating resonance effect (+M), which is weaker than its inductive effect. researchgate.net This resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. researchgate.net

The bromomethyl groups (-CH₂Br) are generally considered to be weakly deactivating due to the electron-withdrawing nature of the bromine atom. This deactivation occurs primarily through an inductive effect. Similar to other alkyl groups, they act as ortho-, para-directors. This directing effect is a consequence of the ability of the alkyl group to stabilize the arenium ion intermediate formed during electrophilic attack at the ortho and para positions through hyperconjugation and a weak inductive effect. youtube.com

The regioselectivity of electrophilic aromatic substitution on this compound is a result of the directing effects of the three substituents. The fluorine atom at the 2-position directs incoming electrophiles to its ortho (positions 1 and 3) and para (position 5) positions. However, positions 1 and 3 are already substituted. The two bromomethyl groups at the 1- and 3-positions direct to their respective ortho (positions 2 and 4; and 2 and 4) and para (position 5) positions.

Considering the combined directing effects:

Position 4: Is ortho to the bromomethyl group at position 3 and meta to the bromomethyl group at position 1 and the fluorine at position 2.

Position 5: Is para to the fluorine at position 2 and meta to both bromomethyl groups.

Position 6: Is ortho to the bromomethyl group at position 1 and meta to the bromomethyl group at position 3 and the fluorine at position 2.

In the analogous compound, m-xylene (B151644) (1,3-dimethylbenzene), nitration is known to yield a mixture of products, with substitution occurring at the 2-, 4-, and 5-positions. The major product is typically 4-nitro-m-xylene, with 2-nitro-m-xylene being a minor product. askfilo.comgoogle.com This preference for the 4-position is attributed to the synergistic directing effects of the two methyl groups to this position and reduced steric hindrance compared to the 2-position, which is situated between the two methyl groups.

| Position | Directing Effect from -F (at C2) | Directing Effect from -CH₂Br (at C1) | Directing Effect from -CH₂Br (at C3) | Predicted Outcome |

| 4 | Meta (deactivated) | Para | Ortho | Minor/No Product |

| 5 | Para (activated) | Meta | Meta | Major Product |

| 6 | Meta (deactivated) | Ortho | Para | Minor/No Product |

Other Key Transformation Pathways

The chemical reactivity of this compound extends to oxidation and reduction reactions, primarily involving the bromomethyl side chains. The aromatic ring itself is relatively resistant to oxidation due to the presence of the deactivating fluorine and bromomethyl groups. However, the benzylic hydrogens of the bromomethyl groups are susceptible to oxidation. libretexts.org

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the alkyl side chains of aromatic compounds to carboxylic acids, provided that there is at least one benzylic hydrogen present. libretexts.orgmasterorganicchemistry.com In the case of this compound, both bromomethyl groups can potentially be oxidized to carboxylic acid functionalities. This would lead to the formation of 2-fluoro-isophthalic acid derivatives. The reaction proceeds through a complex mechanism involving the formation of benzylic radicals. libretexts.org

The bromomethyl groups can also be reduced. Benzylic halides are susceptible to reduction by various hydride reagents. For instance, sodium borohydride (B1222165) (NaBH₄) is capable of reducing benzylic halides to the corresponding methyl groups. vt.eduacs.org This reaction is believed to occur via an SN2 mechanism, where a hydride ion displaces the bromide. vt.edu The reduction of this compound with a suitable reducing agent would yield 2-fluoro-1,3-dimethylbenzene (B1295033) (2-fluoro-m-xylene).

Further halogenation of this compound can be directed to either the aromatic ring or the benzylic positions of the side chains, depending on the reaction conditions.

Aromatic Halogenation: As discussed in section 3.3.2, electrophilic halogenation of the aromatic ring (e.g., using Br₂ with a Lewis acid catalyst like FeBr₃) would be expected to occur primarily at the 5-position. This would introduce an additional halogen substituent onto the aromatic core, providing a handle for further diversification, for example, through another cross-coupling reaction.

Benzylic Halogenation: The benzylic hydrogens of the bromomethyl groups are susceptible to free-radical halogenation. wikipedia.org This type of reaction is typically carried out using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) and/or light. libretexts.orglibretexts.org This would lead to the substitution of one of the benzylic hydrogens with another bromine atom, converting a bromomethyl group (-CH₂Br) into a dibromomethyl group (-CHBr₂). This transformation would further enhance the electrophilicity of the benzylic carbon and open up new avenues for subsequent nucleophilic substitution or elimination reactions. The selectivity of this free-radical process is high for the benzylic position due to the resonance stabilization of the intermediate benzylic radical. libretexts.org

| Transformation | Reagents and Conditions | Expected Product |

| Side-Chain Oxidation | KMnO₄, heat | 2-Fluoro-isophthalic acid derivative |

| Side-Chain Reduction | NaBH₄ | 2-Fluoro-1,3-dimethylbenzene |

| Aromatic Halogenation | Br₂, FeBr₃ | 5-Bromo-1,3-bis(bromomethyl)-2-fluorobenzene |

| Benzylic Halogenation | NBS, radical initiator | 1-(Dibromomethyl)-3-(bromomethyl)-2-fluorobenzene |

The Electronic and Steric Role of the Fluorine Atom in Directing Reactivity

The presence of a fluorine atom on the benzene ring of this compound introduces significant electronic and steric changes that profoundly influence its reactivity. Fluorine, being the most electronegative element, exerts a strong influence on the electron distribution within the molecule, which in turn dictates the outcomes of various chemical transformations. vaia.comlibretexts.org

The primary reactive sites of this compound are the two benzylic bromomethyl groups. The electronic influence of the ortho-fluorine atom is critical in modulating the reactivity of these groups, primarily in nucleophilic substitution reactions. The strong inductive effect of the fluorine atom withdraws electron density from the benzylic carbons, which might be expected to make them more electrophilic and thus more reactive towards nucleophiles. However, the presence of fluorine can also influence the stability of potential carbocation intermediates that might form during a substitution reaction. Studies on related benzyl fluoride (B91410) systems suggest that nucleophilic substitution at benzylic positions can proceed through SN1, SN2, or mixed SN1/SN2 pathways, with the mechanism being sensitive to the reaction conditions and the nature of the nucleophile. beilstein-journals.orgnii.ac.jp

The electron-withdrawing nature of the fluorine atom can have a decelerating effect on SN2 reactions at nearby centers due to electrostatic repulsion between the electronegative fluorine and the incoming nucleophile. researchgate.net Conversely, in reactions with more SN1 character, the fluorine atom can destabilize a developing positive charge on the adjacent benzylic carbon through its inductive effect. This complex interplay of effects means that the precise impact of the ortho-fluorine on the reactivity of the bromomethyl groups in this compound is highly dependent on the specific reaction conditions and the mechanistic pathway followed.

| Electronic Effect | Description | Impact on Aromatic Ring | Impact on Bromomethyl Groups |

|---|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density through the σ-bond due to high electronegativity. vaia.com | Deactivates the ring towards electrophilic substitution. vaia.com | Increases the electrophilicity of the benzylic carbons, but can destabilize carbocation intermediates. beilstein-journals.orgresearchgate.net |

| Resonance Effect (+R) | Weak donation of lone pair electrons into the π-system. researchgate.net | Directs incoming electrophiles to ortho and para positions. libretexts.org | Minimal direct impact on nucleophilic substitution at the benzylic positions. |

In the realm of coordination chemistry, the covalently bonded fluorine atom in fluorinated aromatic compounds can participate in interactions with metal centers. While fluorine is not a classical strong electron donor, the polarized C-F bond can exhibit weak σ-donation properties. This interaction, often described as a C-F→M interaction, involves the donation of electron density from the C-F bonding orbital to a vacant orbital on a metal center. nih.gov

This type of interaction is generally weak and is more accurately described as a cation-dipole interaction rather than a formal coordinate bond. nih.gov However, it can be significant enough to influence the structure and stability of metal complexes. For instance, in complexes with electrophilic metal cations, short C-F---M distances have been observed, suggesting a stabilizing interaction. nih.gov The strength of this interaction is influenced by the properties of the metal cation, such as its ionic radius and degree of hydrolysis. nih.gov

The σ-donation from a C-F bond is considerably weaker than that from more traditional donor atoms like oxygen or nitrogen. nih.gov Nevertheless, the collective effect of multiple C-F bonds in a ligand can lead to significant interactions with a metal center. In the context of this compound, the fluorine atom could potentially engage in intramolecular coordination with a metal center that is also coordinated to another part of the molecule, although such interactions would likely be faint.

More profound consequences of C-F bond interactions with metals are seen in the field of C-F bond activation. Transition metal complexes can react with fluorinated arenes, leading to the cleavage of the strong C-F bond. rsc.orgacs.org This process often involves the oxidative addition of the C-F bond to a low-valent metal center. While this is a destructive reaction rather than a simple coordination event, it underscores the ability of the C-F bond to interact with metal orbitals.

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Nature of Interaction | Weak σ-donation from the C-F bonding orbital to a metal center, often described as a cation-dipole interaction. nih.gov | The fluorine atom could potentially form a weak intramolecular interaction with a coordinated metal. |

| Bond Strength | Significantly weaker than traditional donor atoms like N or O. nih.gov | Any coordination would be expected to be labile. |

| Structural Evidence | Short C-F---M distances observed in some crystal structures of metal complexes with fluorinated ligands. nih.gov | Structural studies would be required to confirm such an interaction. |

| Implications | Can influence the stability and structure of metal complexes and is a key step in metal-mediated C-F bond activation. rsc.orgacs.org | Could play a role in the design of catalysts for reactions involving this substrate. |

Applications in Advanced Organic and Supramolecular Synthesis

Intermediacy in the Synthesis of Complex Organic Architectures

The reactivity of the two bromomethyl groups allows for the facile introduction of a wide array of functionalities and the construction of intricate organic structures. This makes 1,3-Bis(bromomethyl)-2-fluorobenzene a valuable intermediate for chemists aiming to build complex, multi-dimensional molecules from a relatively simple, functionalized aromatic core.

A primary application of this compound is in the synthesis of macrocyclic compounds. The precisely positioned reactive sites are ideal for cyclization reactions with various linkers to form large ring structures.

Cyclophanes : These are bridged aromatic macrocycles that are widely used in supramolecular chemistry and materials science. nih.gov The synthesis of cyclophanes often involves the reaction of a bis(bromomethyl) aromatic compound with another aromatic unit or a linking chain. nih.govbeilstein-journals.org For instance, in reactions analogous to those with other 1,3-bis(bromomethyl)benzene (B165771) derivatives, this compound can undergo intramolecular or intermolecular cyclization to yield various thiacyclophanes or other cyclophane structures. researchgate.net The fluorine substituent provides a tool to fine-tune the electronic cavity of the resulting cyclophane, influencing its host-guest binding properties. The general strategy involves high-dilution conditions to favor the formation of macrocyclic structures over polymerization. beilstein-journals.org

Crown Ethers : While direct synthesis of traditional crown ethers using this compound is less common, the underlying principle of Williamson ether synthesis is applicable. The compound can react with polyethylene (B3416737) glycol derivatives under basic conditions to form macrocyclic polyethers. A related compound, 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one, has been successfully used to create novel crown ether and podand derivatives through nucleophilic substitution with glycols and other diols. nih.gov This demonstrates the utility of the bis(bromomethyl) functionality in constructing such macrocycles.

Cryptands : These are three-dimensional, cage-like molecules capable of encapsulating ions with high selectivity. The synthesis of cryptands is a multi-step process that often relies on the reaction of bifunctional electrophiles, such as bis(bromomethyl) compounds, with tripodal amine or polyether nucleophiles. beilstein-journals.orgnih.gov For example, cryptands have been synthesized by reacting 2,6-bis(bromomethyl)pyridine (B1268884) with triphenols in good yields. nih.gov Following this established methodology, this compound can serve as the aromatic bridging unit, reacting with macrocyclic diamines or other suitable precursors to form the final cage structure. researchgate.netsemanticscholar.org

Table 1: Examples of Macrocycle Synthesis Strategies using Bis(bromomethyl) Precursors

| Macrocycle Type | General Precursors | Reaction Type | Key Condition |

|---|---|---|---|

| Cyclophane | Bis(bromomethyl)arene + Dithiol or another Bis(bromomethyl)arene | Nucleophilic Substitution | High Dilution |

| Crown Ether Analogue | Bis(bromomethyl)arene + Polyethylene Glycol | Williamson Ether Synthesis | Base (e.g., K2CO3, NaH) |

| Cryptand | Bis(bromomethyl)arene + Macrocyclic Diamine/Polyether | Nucleophilic Substitution (Capping Reaction) | High Dilution |

Beyond macrocycles, this compound is a key starting material for creating highly substituted and functionalized aromatic platforms. The two C-Br bonds can be sequentially or simultaneously replaced by a variety of nucleophiles, including amines, thiols, cyanides, and carbanions, to introduce new functional groups.

This reactivity allows for the construction of more elaborate molecules where the fluorinated benzene (B151609) core serves as a central scaffold. For example, related 1,2-bis(trimethylsilyl)benzenes, which can be functionalized with bromo groups, are key starting materials for benzyne (B1209423) precursors, Lewis acid catalysts, and luminophores. nih.gov The sequential functionalization of this compound enables the synthesis of unsymmetrical derivatives, which are valuable in medicinal chemistry and for creating specialized ligands for catalysis.

Utility in Materials Science Research

The unique electronic and structural features of this compound make it an attractive precursor for the development of advanced functional materials. The presence of both fluorine and bromine atoms, combined with the potential for extensive derivatization, allows for the precise tuning of material properties.

The introduction of fluorine atoms into organic molecules is a well-established strategy for modifying their electronic properties. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of a conjugated system, which can improve air stability and alter charge transport characteristics. researchgate.net

This compound can be used to synthesize polymers and other materials where this electronic tuning is beneficial. For example, it can be a monomer in polymerization reactions, leading to fluorinated polymers with specific electronic and physical properties. Research on organoboron compounds has shown that fluorinated aryl groups can create powerful electron-accepting materials, which are useful in organic electronics. rsc.org By converting the bromomethyl groups into other functionalities, such as phosphonates or linking points for conjugated systems, materials with tailored band gaps and charge mobilities can be designed for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The presence of heavy bromine atoms makes derivatives of this compound interesting for the development of optical materials. The bromo group has been shown to play an important role in improving the properties of organic nonlinear optical (NLO) materials. researchgate.net It can enhance the molecular first-order hyperpolarizability (β) and promote the formation of acentric crystal structures, a prerequisite for second-harmonic generation (SHG). researchgate.net

Furthermore, this compound can be used to build complex structures like polyaromatic cyclophanes, which often exhibit unique photophysical properties such as fluorescence and phosphorescence due to their rigid, strained conformations. nih.gov By incorporating the fluorinated benzene unit into these architectures, researchers can explore the development of novel sensors, phosphorescent emitters, and other advanced optical materials.

For materials to be viable in real-world applications, their thermophysical properties, such as thermal stability and decomposition behavior, are critical. Brominated compounds are widely known for their use as flame retardants, and research into their thermal decomposition is an active area.

Studies on related brominated compounds, such as 1,2-bis-(2,4,6-tribromophenoxy)ethane (BTBPE), provide insight into the thermal degradation pathways of such molecules. researchgate.net Key thermophysical parameters investigated include bond dissociation energies (BDEs), which dictate the thermal stability of the material. For instance, the C-O bond in BTBPE was identified as the most likely point of initial cleavage during thermal decomposition. researchgate.net Materials derived from this compound would be expected to undergo similar detailed thermophysical analysis to assess their suitability for applications requiring high thermal stability.

Table 2: Potential Contributions to Material Properties

| Structural Feature | Resulting Material Property | Potential Application |

|---|---|---|

| Fluorine Atom | Lowered HOMO/LUMO, Increased Electron Affinity, Air Stability | Organic Electronics (OLEDs, OFETs) |

| Bromine Atoms | Enhanced Nonlinear Optical (NLO) Effects, Phosphorescence | NLO Devices, Optical Sensors |

| Bis(bromomethyl) Groups | Polymerization/Functionalization Sites, High Refractive Index | Specialty Polymers, Optical Coatings |

| Aromatic Core | Rigidity, Thermal Stability | High-Performance Materials, Flame Retardants |

Applications in Medicinal Chemistry Scaffold Development

The strategic design of novel therapeutic agents often relies on the use of rigid, well-defined molecular frameworks, or scaffolds, that can be systematically modified to optimize biological activity. This compound serves as a valuable scaffold in medicinal chemistry due to its distinct structural and chemical properties. The presence of two reactive bromomethyl groups, combined with the electronic influence of the fluorine atom, makes it a versatile building block for constructing complex molecules with therapeutic potential.

Role as a Scaffold for Drug Development

This compound and its non-fluorinated analogs are particularly effective as scaffolds for creating structurally constrained molecules, most notably in the field of peptide-based therapeutics. Peptides often suffer from poor metabolic stability and low cell permeability, which limits their effectiveness as drugs. A technique known as "peptide stapling" uses bifunctional linkers, such as bis(bromomethyl)benzene derivatives, to form covalent bridges between amino acid side chains, locking the peptide into a specific, biologically active conformation. nih.gov

This structural reinforcement can lead to peptides with enhanced resistance to enzymatic degradation and improved ability to penetrate cells. The 1,3-disubstituted pattern of the benzene ring provides a specific geometric constraint, influencing the resulting shape and biological activity of the stapled peptide. The core benzene ring acts as the rigid support, while the two bromomethyl groups are highly reactive electrophiles that readily form stable thioether bonds with the thiol groups of cysteine residues within a peptide sequence. nih.gov

The inclusion of a fluorine atom on the benzene ring is a deliberate design choice rooted in the principles of modern medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter the physicochemical properties of a molecule without adding substantial bulk. nih.govresearchgate.net In the context of a scaffold, the fluorine atom can influence:

Conformation: It can induce favorable conformational biases in the scaffold, which in turn affects the orientation of the attached peptide or pharmacophores. nih.gov

Binding Interactions: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets like proteins, potentially enhancing binding affinity and potency.

| Feature of Scaffold | Role in Drug Development | Influence of 2-Fluoro Group |

| Bis(bromomethyl) Groups | Act as reactive handles for covalent linkage to biomolecules (e.g., cysteine residues in peptides). | Electron-withdrawing nature can modulate the reactivity of the bromomethyl groups. |

| Rigid Benzene Core | Provides a structurally defined and predictable framework for orienting attached functional groups. | Alters the electronic properties and potential binding interactions of the aromatic ring. |

| 1,3-Substitution Pattern | Enforces a specific geometric constraint and distance between the two linkage points. | Can influence the preferred conformation of the overall molecule. |

| Overall Structure | Used in "peptide stapling" to enhance stability and cell permeability of therapeutic peptides. nih.gov | Improves metabolic stability and can enhance target binding affinity. nih.govresearchgate.net |

Precursor for Compounds with Potential Biological Interactions (e.g., studies on enzyme inhibition or receptor binding)

Beyond its role as a rigidifying scaffold, this compound is a versatile precursor for synthesizing novel compounds designed to interact with specific biological targets. The two bromomethyl groups serve as convenient points of attachment for a wide variety of nucleophiles, allowing for the construction of diverse molecular libraries. This capability is fundamental to structure-activity relationship (SAR) studies, where systematic modifications are made to a parent molecule to discover derivatives with improved potency and selectivity.

The general strategy involves using this compound as the central building block, from which new molecules are synthesized and subsequently screened for biological activity, such as the ability to inhibit a particular enzyme or bind to a cellular receptor. The fluorine atom is integrated into this design to leverage its unique ability to enhance molecular properties relevant to biological function. nih.govresearchgate.net

Enzyme Inhibition: In the design of enzyme inhibitors, the fluorine atom on the benzene ring can be crucial. It can modify the electron distribution of the aromatic ring, which may be involved in π-π stacking or other interactions within an enzyme's active site. Furthermore, fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, but with profoundly different electronic properties, potentially leading to tighter binding with the target enzyme. researchgate.net The derivatives synthesized from this precursor can be tailored to fit the specific topology and chemical environment of an enzyme's active site, blocking its activity.

Receptor Binding: For compounds targeting cellular receptors, the fluorine atom can improve binding affinity and specificity. It can form favorable interactions with amino acid residues in the receptor's binding pocket. Moreover, the increased metabolic stability conferred by the fluorine atom ensures that the compound remains intact long enough to reach and interact with its target receptor. researchgate.net The synthetic pathway starting from this compound allows chemists to attach various pharmacophoric groups that are hypothesized to interact with a receptor, using the fluorinated benzene core as the foundation.

| Precursor Attribute | Application in Synthesis | Rationale in Medicinal Chemistry |

| Two Reactive Bromomethyl Groups | Allows for facile dialkylation reactions with various nucleophiles (e.g., thiols, amines, phenols). | Enables the creation of a diverse library of derivatives for biological screening. |

| Fluorinated Aromatic Core | The C-F bond is stable throughout subsequent synthetic steps. | The fluorine atom is strategically placed to potentially enhance the biological activity of the final products. nih.govresearchgate.net |

| Versatility | Can be used to synthesize macrocycles, constrained linkers, or molecules with two distinct side chains. | Facilitates exploration of structure-activity relationships to optimize for enzyme inhibition or receptor binding. |

Computational, Theoretical, and Spectroscopic Approaches in Research on 1,3 Bis Bromomethyl 2 Fluorobenzene

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in predicting the behavior of molecules, offering a window into reaction pathways and electronic properties that can be difficult to observe experimentally.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules and predict their reactivity. While specific DFT studies on the reaction mechanisms of 1,3-bis(bromomethyl)-2-fluorobenzene are not extensively documented, the principles can be inferred from studies on analogous compounds like 1,3-dibromobenzene (B47543).

For a typical nucleophilic substitution reaction involving the bromomethyl groups of this compound, DFT calculations would be employed to model the energy profile of the reaction pathway. This involves identifying the structures of the reactants, transition states, intermediates, and products. The fluorine atom at the 2-position exerts a significant electron-withdrawing inductive effect, which influences the reactivity of the adjacent bromomethyl groups. DFT calculations can quantify this effect by calculating the partial charges on the benzylic carbons, showing their increased electrophilicity.

A theoretical DFT study on a related compound, 1,3-dibromobenzene, utilized the B3LYP functional with a 6-311++G(d,p) basis set to analyze its molecular geometry and vibrational frequencies. A similar approach for this compound would allow for the calculation of activation energies for substitution reactions, helping to predict reaction kinetics and the feasibility of different pathways, such as SN1 versus SN2 mechanisms. The calculations would also elucidate the structure of the transition state, providing crucial information on bond breaking and formation.

Table 1: Representative Theoretical Data from DFT Analysis on an Analogous Aromatic Compound

| Parameter | Description | Typical Calculated Value (Example) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic excitation energy. | 6.3 eV |

Note: The values in this table are illustrative and based on typical DFT results for similar halogenated aromatic compounds. Specific values for this compound would require dedicated calculations.

Molecular orbital (MO) analysis provides fundamental insights into the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the HOMO is expected to be localized on the benzene (B151609) ring, characteristic of a π-system, while the LUMO is likely to have significant contributions from the antibonding σ* orbitals of the C-Br bonds in the bromomethyl groups.

Theoretical studies on fluorobenzene (B45895) have explored its frontier molecular orbitals, providing a basis for understanding the electronic effects of the fluorine substituent. Similar analyses for this compound would map the electron density and electrostatic potential, highlighting the electron-deficient regions susceptible to reaction.

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for confirming the structure of this compound and for monitoring its transformation during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: The aromatic protons would appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom. The protons of the two bromomethyl (-CH₂Br) groups would be expected to give rise to a singlet or a closely spaced doublet around 4.5-4.7 ppm, a characteristic region for benzylic bromides.

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons and a signal for the benzylic carbons of the -CH₂Br groups. The carbon atoms bonded to bromine and fluorine would show characteristic chemical shifts and coupling constants (JC-F).

¹⁹F NMR: This technique is particularly useful for fluorinated compounds, showing a single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment.

NMR is also a powerful method for in-situ reaction monitoring, allowing researchers to track the consumption of reactants and the formation of products in real-time. For instance, in a cyclization reaction where this compound reacts with a dinucleophile, the disappearance of the characteristic -CH₂Br proton signal and the appearance of new signals corresponding to the cyclic product can be quantitatively monitored to determine reaction kinetics.

Table 2: Expected NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic-H | 7.0 - 7.6 | Multiplet |

| ¹H | -CH₂Br | 4.5 - 4.7 | Singlet / Doublet |

| ¹³C | Aromatic C-F | 158 - 165 (with ¹JC-F coupling) | Doublet |

| ¹³C | Aromatic C-H | 125 - 135 | Multiplet |

| ¹³C | Aromatic C-CH₂Br | 138 - 142 | Singlet / Triplet |

| ¹³C | -CH₂Br | 30 - 35 | Singlet |

Note: These are predicted values based on data for analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ groups, C=C stretching of the benzene ring, and C-Br and C-F stretching vibrations.

A detailed study on 1,3-dibromobenzene combined experimental FT-IR and Raman spectra with DFT calculations to provide a complete assignment of the vibrational modes. A similar integrated approach for this compound would allow for a precise correlation between observed spectral features and specific molecular vibrations.

Electronic spectroscopy (UV-Visible) probes the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be dominated by π-π* transitions of the benzene ring. The substitution pattern and the presence of fluorine and bromomethyl groups would cause shifts in the absorption maxima compared to unsubstituted benzene. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum and assign the observed transitions.

Advanced Modeling Techniques for Supramolecular Assembly and Host-Guest Interactions

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of macrocycles and other complex architectures capable of forming host-guest complexes. Advanced modeling techniques, such as molecular dynamics (MD) simulations and docking studies, are crucial for understanding and predicting the behavior of these supramolecular systems.

Comparative Theoretical Studies with Related Bis(halomethyl)benzenes (e.g., 1,3-Bis(bromomethyl)benzene)

Theoretical and computational chemistry offer powerful tools for understanding the nuanced differences in molecular structure, reactivity, and electronic properties between this compound and its non-fluorinated analogue, 1,3-Bis(bromomethyl)benzene (B165771). The introduction of a fluorine atom at the C2 position of the benzene ring induces significant changes in the molecule's characteristics. This section will delve into a comparative analysis of these two compounds, drawing upon established principles of computational chemistry and substituent effects.

Structural Parameters:

In 1,3-Bis(bromomethyl)benzene, the benzene ring is expected to exhibit a geometry close to that of an idealized hexagon, with C-C bond lengths in the aromatic ring being approximately equal. The introduction of the two bromomethyl groups at the meta positions may cause minor distortions from this ideal geometry.

Conversely, in this compound, the fluorine substituent is anticipated to cause more significant perturbations to the ring's geometry. The C-F bond itself will be relatively short and strong. The C-C bonds adjacent to the C-F bond (C1-C2 and C2-C3) are predicted to be shorter than the other C-C bonds in the ring due to the inductive electron withdrawal by the fluorine atom. This effect can also influence the bond angles within the ring, leading to a slight deviation from the 120° angles of a perfect hexagon.

The orientation of the bromomethyl groups is another critical aspect. Both molecules can exist in various conformations due to the rotation around the C(aromatic)-C(alkyl) single bonds. Theoretical calculations are essential to determine the most stable conformers and the energy barriers between them. The presence of the fluorine atom in this compound can influence the preferred conformations of the bromomethyl groups through steric and electronic interactions.

Electronic Properties:

This difference in electron distribution can be visualized through Molecular Electrostatic Potential (MEP) maps. For this compound, the MEP map would show a region of high negative potential around the fluorine atom, indicating its electron-rich character. The rest of the ring would be comparatively more electron-deficient. In contrast, the MEP map of 1,3-Bis(bromomethyl)benzene would show a more evenly distributed electron density across the aromatic ring, with negative potential concentrated around the bromine atoms of the bromomethyl groups.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also impacted. The fluorine atom's inductive effect is expected to lower the energy of both the HOMO and LUMO in this compound compared to its non-fluorinated counterpart. A detailed analysis of the HOMO-LUMO energy gap is crucial as it provides insights into the chemical reactivity and kinetic stability of the molecules.

Spectroscopic Properties:

Theoretical calculations of spectroscopic properties can provide valuable data for comparison with experimental results. For instance, calculated NMR chemical shifts can aid in the assignment of experimental spectra. In the ¹³C NMR spectrum, the carbon atom attached to the fluorine in this compound would exhibit a characteristic large C-F coupling constant and a significant downfield shift. The chemical shifts of the other carbon atoms in the ring would also be affected by the fluorine substituent.

Similarly, theoretical vibrational frequencies can be compared with experimental IR and Raman spectra. The C-F stretching vibration in this compound would be a prominent feature in its vibrational spectrum, absent in the spectrum of 1,3-Bis(bromomethyl)benzene.

The following table summarizes the expected qualitative differences between the two compounds based on theoretical considerations.

| Property | 1,3-Bis(bromomethyl)benzene | This compound |

| Molecular Geometry | Benzene ring with minor distortions. | Benzene ring with more significant distortions due to the fluorine atom. Shorter C-C bonds adjacent to the C-F bond. |

| Dipole Moment | Smaller, arising from the bromomethyl groups. | Larger and directionally different, significantly influenced by the highly polar C-F bond. |

| Molecular Electrostatic Potential (MEP) | More uniform electron distribution on the ring. | High negative potential localized around the fluorine atom. |

| HOMO-LUMO Energy | Higher energy levels. | Lower energy levels due to the inductive effect of fluorine. |

| ¹³C NMR | Symmetrical pattern for the aromatic carbons (assuming free rotation of bromomethyl groups). | More complex pattern with a large C-F coupling constant for the carbon attached to fluorine. |

| Vibrational Spectra | Lacks C-F vibrational modes. | Exhibits a characteristic C-F stretching frequency. |

It is important to note that while these qualitative comparisons can be made based on fundamental chemical principles, detailed quantitative insights require rigorous computational studies using methods such as Density Functional Theory (DFT) or ab initio calculations. Such studies would provide precise data on bond lengths, bond angles, Mulliken charges, HOMO-LUMO gaps, and other parameters, allowing for a more definitive comparative analysis.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for the Synthesis and Derivatization of 1,3-Bis(bromomethyl)-2-fluorobenzene

The future synthesis and use of this compound will likely be guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. Traditional bromination methods often rely on hazardous reagents and solvents. For instance, the use of N-bromosuccinimide (NBS) often involves chlorinated solvents like carbon tetrachloride, which is toxic and environmentally harmful.

Future research will likely focus on developing cleaner synthetic routes. This includes the exploration of solvent-free reaction conditions or the use of greener solvents such as ionic liquids or supercritical fluids. Furthermore, developing catalytic bromination methods that avoid the use of stoichiometric brominating agents would be a significant advancement. An example of a greener approach in a related field is the novel method for preparing bromo-substituted 7-amino-phthalides using a bromonium ion intermediate under acidic conditions, which conserves the halide equivalent and offers a more environmentally friendly process. chemrxiv.org

Similarly, the derivatization of this compound, which typically involves nucleophilic substitution at the bromomethyl groups, could be made more sustainable. The use of catalytic amounts of phase-transfer catalysts, performing reactions in aqueous media, and minimizing waste generation are all avenues for future exploration.

Table 1: Comparison of Traditional and Potential Green Synthesis Methods

| Parameter | Traditional Method (e.g., NBS in CCl4) | Potential Green Chemistry Approach |

|---|---|---|

| Solvent | Carbon tetrachloride (toxic, ozone-depleting) | Water, ionic liquids, supercritical CO2, or solvent-free |

| Brominating Agent | Stoichiometric (e.g., NBS) | Catalytic system with NaBr and an oxidant (e.g., H2O2) |

| Energy Input | Often requires heating/reflux | Microwave-assisted or photochemical reactions |

| Byproducts | Succinimide, halogenated waste | Water, recyclable catalyst |

| Atom Economy | Moderate | Potentially higher |

Exploration of Novel Catalytic Systems for Carbon-Bromine and Carbon-Fluorine Bond Functionalization

The this compound molecule possesses two types of carbon-halogen bonds: reactive C-Br bonds in the bromomethyl groups and a strong, typically inert, aromatic C-F bond. Future research will undoubtedly focus on the selective functionalization of these bonds using novel catalytic systems.

While the C-Br bonds are readily susceptible to nucleophilic substitution, modern cross-coupling reactions catalyzed by transition metals like palladium could offer more sophisticated transformations. smolecule.com The true challenge and a significant area for future research lie in the selective activation and functionalization of the C-F bond. mdpi.comresearchgate.net The C-F bond is the strongest single bond to carbon, and its cleavage typically requires harsh conditions. researchgate.net

Recent advances in catalysis, however, are providing tools to tackle this challenge. Transition metal complexes, particularly those of nickel and palladium, have shown promise in promoting C-F bond activation. mdpi.comresearchgate.net Photocatalysis is another emerging strategy that can facilitate electron transfer to fluoroarenes, leading to C-F bond fragmentation under mild conditions. okstate.edu The development of catalytic systems that can selectively cleave the C-F bond in the presence of the C-Br bonds, or vice versa, would open up new synthetic pathways to novel and complex molecules.

Table 2: Potential Catalytic Systems for Selective Functionalization

| Bond Type | Catalytic System | Potential Transformation | Research Goal |

|---|---|---|---|

| C(sp3)-Br | Palladium-based cross-coupling catalysts | Suzuki, Heck, Sonogashira couplings | Formation of complex molecular architectures |

| C(sp2)-F | Nickel complexes with bidentate phosphine (B1218219) ligands | Cross-coupling with Grignard or organozinc reagents | Selective C-C bond formation at the fluorinated position |

| C(sp2)-F | Photocatalytic systems (e.g., iridium complexes) | Hydrodefluorination, C-F alkylation | Functionalization under mild, light-driven conditions |

Integration into Advanced Material Systems Beyond Electronic and Optical Properties

While this compound is a precursor for materials with interesting electronic and optical properties, its potential extends far beyond these applications. The unique combination of a rigid aromatic core, reactive handles for polymerization or grafting, and the presence of heavy bromine atoms suggests its utility in other advanced material systems.

One unexplored avenue is the development of novel polymers. The two bromomethyl groups can act as cross-linking agents to create robust polymer networks with enhanced thermal stability and flame retardancy, a property often imparted by bromine-containing compounds. The fluorine atom can also contribute to improved chemical resistance and thermal stability.

Furthermore, this molecule could serve as a building block for metal-organic frameworks (MOFs) or porous organic polymers (POPs). By reacting it with suitable multitopic linkers, it may be possible to create materials with high surface areas and tailored pore sizes for applications in gas storage, separation, or catalysis. The fluorine and bromine atoms could also serve to functionalize the internal pores of these materials.

Targeted Synthesis of Complex Bio-relevant Scaffolds Utilizing this compound

The rigid structure of the 2-fluorobenzene core, combined with the two reactive bromomethyl groups, makes this compound an attractive scaffold for the synthesis of complex, three-dimensionally defined molecules with potential biological activity. The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netresearchgate.netnih.gov

A particularly promising application is in the field of peptide and protein engineering. Similar bis(bromomethyl)benzene linkers have been used to "staple" peptides by reacting with two cysteine residues. nih.gov This creates a rigid bridge that can lock the peptide into a specific conformation, often enhancing its stability, cell permeability, and binding affinity to its biological target. nih.gov The specific geometry of this compound could be used to create novel peptide staples with unique conformational constraints, potentially leading to new therapeutic agents.

Moreover, its ability to react with two nucleophiles makes it an ideal building block for creating libraries of macrocycles and other complex heterocyclic systems, which are privileged structures in many classes of drugs.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The bifunctional nature of this compound makes it an excellent candidate for combinatorial chemistry and high-throughput screening. openaccessjournals.comcuny.edu By reacting it with a diverse set of nucleophiles in a parallel or split-and-pool synthesis approach, vast libraries of new compounds can be rapidly generated.

For example, reacting the molecule with a library of amines, thiols, or phenols would produce a large collection of derivatives with varied physicochemical properties. These libraries could then be screened for a wide range of applications, from identifying new drug candidates to discovering novel materials with desired properties, such as new liquid crystals or polymer additives. The use of automated synthesis platforms could further accelerate the creation and screening of these compound libraries. openaccessjournals.com This approach significantly speeds up the discovery process compared to traditional one-at-a-time synthesis and testing. cuny.edu

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide (NBS) |

| Carbon tetrachloride |

常见问题

Q. Q: What are the critical steps for synthesizing 1,3-bis(bromomethyl)-2-fluorobenzene, and how can competing side reactions be minimized?

A: The synthesis typically involves bromination of 2-fluoro-1,3-dimethylbenzene. A method adapted from analogous bromomethylation reactions uses N-bromosuccinimide (NBS) or dibromohydantoin derivatives in acidic conditions (e.g., H2SO4 or CCl4) under controlled temperatures (40–60°C) . Key steps include:

- Precise stoichiometry : Use a 2:1 molar ratio of brominating agent to substrate to avoid over-bromination.

- Temperature control : Exothermic reactions can lead to diradical intermediates; maintaining ≤60°C reduces polybrominated byproducts.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol removes unreacted starting material and dimers .

Advanced Reaction Mechanisms

Q. Q: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

A: The compound’s dual bromomethyl groups create steric hindrance, favoring SN2 mechanisms at elevated temperatures (80–100°C). The electron-withdrawing fluorine at the ortho position increases electrophilicity at adjacent bromomethyl sites, accelerating substitution rates. Kinetic studies using deuterated analogs (e.g., benzene-d5 derivatives) and 19F NMR can track substituent effects . For example:

- Competitive kinetics : Compare reaction rates with mono-brominated analogs (e.g., 3-bromo-2-fluorotoluene) to quantify steric contributions.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase elimination byproducts.

Analytical Characterization

Q. Q: What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

A:

- 19F NMR : Distinguishes fluorine environments (δ = -110 to -120 ppm for ortho-F in brominated aromatics) and confirms substitution patterns .

- HRMS (ESI+) : Validates molecular ions (e.g., [M+H]+ at m/z 293.92) and isotopic clusters for Br (1:1 ratio for 79Br/81Br) .

- X-ray crystallography : Resolves positional isomerism (e.g., 1,3 vs. 1,4 substitution) in crystalline derivatives .

Safety and Handling Protocols

Q. Q: What are the primary hazards associated with this compound, and how should they be mitigated in lab settings?

A:

- Toxicity : Brominated aromatics are potential alkylating agents; use fume hoods, nitrile gloves, and air-tight containers .

- Thermal instability : Decomposes above 150°C, releasing HBr. Store at 2–8°C in amber glass to prevent photodegradation .

- First aid : Immediate flushing with water for skin/eye contact; activated charcoal for ingestion .

Application in Polymer Chemistry

Q. Q: How can this compound serve as a crosslinker in fluorinated polymer synthesis?

A: The dual bromomethyl groups enable copolymerization via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example:

- Step-growth polymerization : React with bisphenol-A derivatives (e.g., 4,4'-dihydroxybiphenyl) in DMF/K2CO3 to form poly(ether sulfone)s with enhanced thermal stability (Tg > 200°C) .

- Post-polymerization modification : Substitute bromide groups with azide or thiols for click chemistry functionalization .

Contradictions in Synthetic Yield Data

Q. Q: Why do reported yields for this compound vary (40–75%), and how can reproducibility be improved?

A: Variations arise from:

- Substrate purity : Trace moisture in 2-fluoro-1,3-dimethylbenzene hydrolyzes brominating agents (e.g., NBS). Pre-drying substrates over molecular sieves improves yields .

- Catalyst choice : Radical inhibitors (e.g., BHT) suppress dimerization but slow reaction kinetics. Optimize with AIBN (0.5 mol%) in refluxing CCl4 .

Computational Modeling

Q. Q: Which DFT methods best predict the regioselectivity of this compound in electrophilic aromatic substitution?

A: B3LYP/6-311+G(d,p) calculations accurately model charge distribution and Frontier Molecular Orbitals (FMOs). The fluorine atom directs electrophiles to the para position (lowest LUMO energy), while bromomethyl groups sterically hinder ortho attack . Validate with Hammett plots (σ+ values for substituents).

Environmental Degradation Pathways

Q. Q: What are the dominant degradation mechanisms of this compound in aqueous environments?

A: Hydrolysis dominates under alkaline conditions (pH > 10), yielding 2-fluoro-1,3-bis(hydroxymethyl)benzene. GC-MS analysis detects intermediate bromohydrins (retention time: 8.2 min). Photolysis (λ = 254 nm) generates fluoride ions (ion chromatography) and brominated radicals, which dimerize .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。